1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Lipophilicity Drug-likeness Scaffold optimization

1-Butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 941241-62-9, molecular formula C15H17N3O, molecular weight 255.31 g/mol) is a fully synthetic heterocyclic compound belonging to the pyrimido[1,2-a]benzimidazol-4-one fused tricyclic class. This scaffold combines a pyrimidine ring and a benzimidazole moiety in a planar, conjugated system that structurally mimics purine bases and is recognized as a privileged structure in medicinal chemistry for kinase inhibition, antimicrobial, and antiproliferative applications.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
Cat. No. B4773563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCCCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C
InChIInChI=1S/C15H17N3O/c1-3-4-9-17-11(2)10-14(19)18-13-8-6-5-7-12(13)16-15(17)18/h5-8,10H,3-4,9H2,1-2H3
InChIKeyCAUFBJZMDSTYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 941241-62-9): Core Scaffold and Physicochemical Identity for Procurement Screening


1-Butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 941241-62-9, molecular formula C15H17N3O, molecular weight 255.31 g/mol) is a fully synthetic heterocyclic compound belonging to the pyrimido[1,2-a]benzimidazol-4-one fused tricyclic class . This scaffold combines a pyrimidine ring and a benzimidazole moiety in a planar, conjugated system that structurally mimics purine bases and is recognized as a privileged structure in medicinal chemistry for kinase inhibition, antimicrobial, and antiproliferative applications [1]. The compound is distinguished from the unsubstituted core by a butyl group at the N1 position and a methyl group at the C2 position, which together modulate lipophilicity, steric bulk, and hydrogen-bonding capacity relative to the parent 10H-pyrimido[1,2-a]benzimidazol-4-one.

Why 1-Butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Replaced by Off-the-Shelf Pyrimido[1,2-a]benzimidazole Analogs in Research Protocols


Pyrimido[1,2-a]benzimidazol-4(1H)-one derivatives are not functionally interchangeable because the N1-alkyl substituent directly influences the compound's lipophilicity (logP), aqueous solubility, and target-binding conformation [1]. Within this scaffold class, SAR studies have demonstrated that variation at the N1 position can shift biological activity profiles—for example, 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives exhibit MIC values ranging over two orders of magnitude against S. aureus and E. coli depending solely on the N1 and C4 aryl/alkyl substitution pattern [1]. Therefore, replacing the N1-butyl group of the target compound with a methyl, ethyl, or propyl analog can alter membrane permeability, metabolic stability, and off-target selectivity in ways that cannot be predicted without experimental validation. This is not a generic scaffold where any alkyl chain will suffice; the specific N1-butyl chain length represents a deliberate physicochemical and pharmacodynamic design choice that must be preserved to maintain experimental reproducibility.

Quantitative Differentiation Map for 1-Butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one: Head-to-Head vs. Class-Level Evidence


Lipophilicity (logP) Divergence from 1-Unsubstituted Pyrimido[1,2-a]benzimidazole Core

The target compound's N1-butyl group introduces a substantial lipophilicity increase relative to the unsubstituted pyrimido[1,2-a]benzimidazole core. The parent core (pyrimido[1,2-a]benzimidazole) has a reported logP of approximately 1.88–2.5, whereas 1-butyl-2-methyl substitution shifts the computed logP to approximately 3.5–4.0 based on fragment-based estimates (ChemExper reports a measured logP of approximately 2.24 for a closely related analog) . This ~1.5–2.0 log unit increase corresponds to roughly a 30- to 100-fold higher octanol/water partition coefficient, directly impacting membrane permeability and potential CNS penetration in cell-based assays.

Lipophilicity Drug-likeness Scaffold optimization

Structural Isomer Discrimination: N1-Butyl vs. N3-Butyl Substitution in Pyrimido[1,2-a]benzimidazol-4(1H)-one Series

The target compound (N1-butyl-2-methyl) is a distinct regioisomer of 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS not listed; molecular formula also C15H17N3O). In the pyrimido[1,2-a]benzimidazol-4-one system, the 1-position and 3-position are non-equivalent electronic environments: the 1-position is adjacent to the lactam carbonyl and exerts a different inductive effect than the 3-position, which is conjugated to the benzimidazole ring system . This regioisomerism can produce distinct NMR chemical shift patterns (predicted δ ~4.0–4.2 ppm for N1-CH2 vs. δ ~3.8–4.0 ppm for N3-CH2 in the 1H NMR spectrum) and differential hydrogen-bonding capacity of the carbonyl group, which is critical when the 4-oxo group participates in target binding. Procurement of the correct regioisomer is essential to avoid confounding bioassay results caused by positional isomer contamination.

Regioisomerism Binding selectivity Chemical biology tools

Antimicrobial Activity Class Benchmark: Potency Window of Pyrimido[1,2-a]benzimidazol-4-one Derivatives Suggests Scaffold Intrinsic Activity Dependent on Alkyl Substitution

While no direct MIC data exist for the N1-butyl-2-methyl target compound, a recent study on structurally related 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives (IVa–IVo) demonstrated that N1-alkyl and C4-aryl substitution drives MIC values ranging from 1 μg/mL to >128 μg/mL against S. aureus and E. coli [1]. Within this series, compounds bearing longer alkyl chains at the dihydropyrimidine nitrogen generally exhibited enhanced Gram-positive activity, consistent with increased membrane penetration. The target compound, with its N1-butyl group, is predicted to fall within the active lipophilicity window (logP 3–5) that maximizes antimicrobial potency, distinguishing it from shorter-chain (methyl, ethyl) analogs that may be too hydrophilic for optimal membrane insertion.

Antimicrobial SAR MIC

Procurement-Driven Application Scenarios for 1-Butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Based on Quantitative Differentiation Evidence


SAR Probe in Lipophilicity-Dependent Kinase or Antimicrobial Activity Studies

The target compound serves as a higher-logP analog within a pyrimido[1,2-a]benzimidazol-4-one series, enabling systematic evaluation of how N1-alkyl chain length affects target engagement. Researchers can pair it with the N1-methyl, N1-ethyl, and N1-propyl analogs to construct a lipophilicity-activity relationship (LipAR) curve. Based on class-level SAR from 1,4-dihydropyrimido[1,2-a]benzimidazoles, the N1-butyl group is expected to enhance membrane permeability and potentially Gram-positive antibacterial activity by 10- to 100-fold relative to the N1-methyl analog [1]. This application is suited for groups optimizing a pyrimidobenzimidazole hit toward a lead with balanced potency and ADME properties.

Regioisomeric Purity Standard for Analytical Method Development

Because 3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a commercially available regioisomer, the N1-butyl target compound can be used to develop and validate HPLC or NMR methods that discriminate between N1- and N3-substituted pyrimido[1,2-a]benzimidazol-4-ones. This is critical for quality control in medicinal chemistry laboratories where regioisomeric purity directly impacts SAR interpretation. The distinct chromatographic retention (driven by logP difference) and NMR chemical shift signatures (N1-CH2 vs. N3-CH2) provide orthogonal analytical handles for method qualification .

Negative Control or Selectivity Counter-Screen in Kinase Profiling Panels Targeting the Pyrimidobenzimidazole Scaffold

In kinase drug discovery programs exploring pyrimido[1,2-a]benzimidazole-based inhibitors (e.g., Lck, PKM2, or USP5 inhibitors), the N1-butyl-2-methyl analog may serve as a selectivity control to distinguish target-specific inhibition from lipophilicity-driven non-specific protein binding. Compared to more potent but also more promiscuous diaryl-substituted pyrimido[1,2-a]benzimidazoles (some showing IC50 ≤ 2 μM against neuroblastoma cells [2]), the mono-alkyl/mono-methyl substitution pattern of the target compound provides a simpler pharmacophore with reduced aromatic stacking potential, helping to deconvolute specific vs. non-specific assay signals.

Quote Request

Request a Quote for 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.